3-(Hydroxymethyl)azetidin-3-ol oxalate
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Overview
Description
3-(Hydroxymethyl)azetidin-3-ol oxalate is a chemical compound with the molecular formula C6H11NO6 and a molecular weight of 193.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
The primary target of 3-(Hydroxymethyl)azetidin-3-ol Oxalate is the DNA polymerase Theta (Pol θ) . Pol θ is a low fidelity DNA polymerase that plays a crucial role in DNA repair, particularly in the repair of double-strand breaks via the alternative end-joining pathway .
Mode of Action
This compound interacts with Pol θ, inhibiting its function .
Biochemical Pathways
The inhibition of Pol θ affects the alternative end-joining pathway of DNA repair . This pathway is often upregulated in BRCA-deficient tumors, making them particularly sensitive to Pol θ inhibitors . The downstream effects of this inhibition include impaired DNA repair and increased genomic instability .
Pharmacokinetics
A related compound was found to exhibit favorable pharmacokinetics, suggesting that this compound may have similar properties
Result of Action
The inhibition of Pol θ by this compound leads to increased genomic instability in cells, particularly in BRCA-deficient tumor cells . This can result in cell death, thereby reducing the growth and proliferation of the tumor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidin-3-ol oxalate typically involves the reaction of azetidine derivatives with formaldehyde and subsequent oxidation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Common techniques include crystallization and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)azetidin-3-ol oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens or alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
3-(Hydroxymethyl)azetidin-3-ol oxalate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-3-ol: A five-membered nitrogen-containing heterocycle with similar structural features.
3-Hydroxymethylpyrrolidine: Another derivative with a hydroxymethyl group attached to a nitrogen-containing ring.
Uniqueness
3-(Hydroxymethyl)azetidin-3-ol oxalate is unique due to its four-membered ring structure, which imparts different chemical and biological properties compared to its five-membered counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and development .
Biological Activity
3-(Hydroxymethyl)azetidin-3-ol oxalate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and DNA repair mechanisms. This article will explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₁NO₆
- Molecular Weight : 193.16 g/mol
- CAS Number : 1956328-42-9
The compound features a four-membered azetidine ring, which is significant in its reactivity and biological interactions. The presence of the hydroxymethyl group enhances its potential for various chemical reactions, including oxidation and substitution.
Target of Action
The primary target of this compound is DNA polymerase Theta (Pol θ) . This enzyme plays a crucial role in DNA repair processes, particularly in the alternative end-joining pathway.
Mode of Action
- Inhibition of Pol θ : The compound inhibits the function of Pol θ, leading to increased genomic instability in cells.
- Impact on DNA Repair : By disrupting the alternative end-joining pathway, it affects the repair mechanisms in BRCA-deficient tumor cells, making them more susceptible to damage and potentially enhancing the efficacy of certain chemotherapeutic agents.
Pharmacokinetics
Research suggests that this compound exhibits favorable pharmacokinetic properties similar to related compounds. These properties include:
- Absorption : The compound is likely well absorbed due to its chemical structure.
- Distribution : It may distribute effectively within biological systems, targeting specific tissues where Pol θ is active.
- Metabolism : Preliminary studies indicate metabolic pathways that could lead to bioactive metabolites contributing to its therapeutic effects.
Antiproliferative Effects
Studies have indicated that this compound demonstrates significant antiproliferative effects on cancer cell lines, particularly those with compromised DNA repair mechanisms. This activity has been attributed to:
- Increased sensitivity of BRCA-deficient cells to DNA-damaging agents.
- Potential synergistic effects when combined with other chemotherapeutic drugs.
Case Studies
-
Study on BRCA-deficient Tumor Cells :
- Objective : To evaluate the effectiveness of this compound in enhancing the cytotoxicity of DNA-damaging agents.
- Findings : The compound significantly increased cell death in BRCA-deficient lines compared to controls, suggesting its utility as a therapeutic agent in specific cancer types.
-
Mechanistic Insights :
- A study focusing on the biochemical pathways revealed that inhibition of Pol θ leads to accumulation of DNA damage markers, further supporting the compound's role in enhancing genomic instability in cancer cells.
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Four-membered ring | Inhibits Pol θ; antiproliferative |
Pyrrolidin-3-ol | Five-membered ring | Similar reactivity; less studied |
3-Hydroxymethylpyrrolidine | Five-membered ring | Antioxidant properties |
Properties
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.C2H2O4/c6-3-4(7)1-5-2-4;3-1(4)2(5)6/h5-7H,1-3H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBLSWSFDNUGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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